5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

Catalog No.
S13968979
CAS No.
M.F
C33H25N7
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl...

Product Name

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole

Molecular Formula

C33H25N7

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

ZIKZMAFZWVVHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole is a chemical compound characterized by its unique structure, which includes a tetrazole ring and an azidomethyl group attached to a biphenyl moiety. The molecular formula of this compound is C14H11N7, with a molecular weight of approximately 281.309 g/mol. Its structural complexity allows for various interactions in biological systems and potential applications in pharmaceuticals and material sciences.

The azido group in 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole is known for its reactivity, particularly in click chemistry reactions. This compound can undergo nucleophilic substitution reactions where the azido group can be replaced by other functional groups under suitable conditions. Additionally, the tetrazole ring can participate in cycloaddition reactions, making it versatile for synthesizing more complex structures.

Research indicates that compounds containing azido groups may exhibit mutagenic properties, raising concerns about their safety in pharmaceutical applications. Specifically, 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole has been identified as a potential impurity in certain pharmaceutical formulations, such as sartans. The presence of azido impurities in medications has prompted regulatory scrutiny due to their potential health risks, including mutagenicity .

The synthesis of 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Azidomethyl Group: This can be achieved through the reaction of a suitable biphenyl derivative with sodium azide.
  • Tetrazole Ring Formation: The azidomethyl-substituted biphenyl can then be reacted with hydrazine derivatives or other nitrogen sources to form the tetrazole ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole has potential applications in:

  • Pharmaceutical Development: As a reference standard for testing and quality control in drug formulations.
  • Material Science: In the development of functional materials due to its unique chemical properties.
  • Chemical Biology: As a tool for studying biological processes involving azido groups.

Several compounds exhibit structural similarities to 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole. Notable examples include:

Compound NameStructureNotable Features
Losartan Azido ImpurityC14H11N7Contains an azido group; associated with mutagenicity concerns .
5-(4'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazoleC14H14N6Similar structure without the azido group; potentially less toxic .
5-[4'-(Chloromethyl)-[1,1'-biphenyl]-2-yl]-2H-tetrazoleC14H12ClN5Chlorine substitution instead of azido; different reactivity profile .

Uniqueness

The uniqueness of 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole lies in its specific combination of an azido group and a biphenyl structure within a tetrazole framework. This configuration may enhance its reactivity and potential applications in click chemistry compared to similar compounds lacking the azido functionality.

XLogP3

9.1

Hydrogen Bond Acceptor Count

5

Exact Mass

519.21714383 g/mol

Monoisotopic Mass

519.21714383 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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